molecular formula C7H11BrO2 B8051140 ethyl (2S)-2-bromo-2-cyclopropylacetate

ethyl (2S)-2-bromo-2-cyclopropylacetate

Cat. No.: B8051140
M. Wt: 207.06 g/mol
InChI Key: BTAPHOMYBWYDEU-LURJTMIESA-N
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Description

Ethyl (2S)-2-bromo-2-cyclopropylacetate is an organic compound featuring a cyclopropane ring substituted with a bromine atom and an ethyl ester group. This compound is often utilized in synthetic chemistry due to its unique structural attributes, which lend themselves to various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2S)-2-bromo-2-cyclopropylacetate typically involves the bromination of ethyl 2-cyclopropylacetate. The reaction occurs under controlled conditions to ensure the specific (2S) stereochemistry. For example, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide can facilitate the formation of the brominated product.

Industrial Production Methods: On an industrial scale, this compound is often produced via batch or continuous flow processes. These methods leverage controlled temperature and pressure conditions to optimize yield and purity while minimizing side reactions. The precise control over stereochemistry is maintained through selective catalysts and specific reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-2-bromo-2-cyclopropylacetate can undergo a variety of chemical reactions, including:

  • Substitution reactions: where the bromine atom can be replaced with other nucleophiles.

  • Reduction reactions: where the compound can be converted to ethyl 2-cyclopropylacetate or other derivatives.

  • Addition reactions: involving the cyclopropyl ring opening.

Common Reagents and Conditions:
  • Nucleophilic substitution typically involves reagents such as sodium ethoxide, sodium methoxide, or potassium hydroxide.

  • Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or through chemical reductants like lithium aluminum hydride (LiAlH4).

  • Addition reactions often require strong acids or bases to open the cyclopropyl ring under controlled conditions.

Major Products:
  • Substitution reactions can yield a variety of cyclopropyl derivatives depending on the nucleophile used.

  • Reduction reactions usually form ethyl 2-cyclopropylacetate or related compounds.

  • Addition reactions can produce larger ring systems or linear chains depending on the reacting agents.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, ethyl (2S)-2-bromo-2-cyclopropylacetate serves as a versatile intermediate for constructing complex molecules. Its brominated form allows for further functionalization, making it valuable in designing novel organic compounds.

Biology: While less common in biological applications, derivatives of this compound can be explored for potential bioactive properties, including enzyme inhibition and receptor binding studies.

Medicine: In medicinal chemistry, this compound and its derivatives can be investigated for therapeutic uses. This can include potential roles as antiviral, antibacterial, or anticancer agents, though specific applications are typically based on the resulting derivative compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its structural elements can impart desirable properties to materials, such as increased strength or specific chemical reactivity.

Mechanism of Action

The mechanism by which ethyl (2S)-2-bromo-2-cyclopropylacetate exerts its effects varies based on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom is displaced by the nucleophile, leading to the formation of a new compound. The cyclopropane ring can also undergo ring-opening reactions, providing a reactive intermediate for further chemical transformations.

Molecular Targets and Pathways: In medicinal chemistry, the molecular targets might include specific enzymes or receptors, though detailed pathways would depend on the derivative compounds synthesized from this compound. The pathways would involve typical biochemical interactions, such as binding to active sites or interfering with biological processes.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl 2-cyclopropylacetate: lacks the bromine atom, leading to different reactivity.

  • Ethyl 2-chloro-2-cyclopropylacetate: contains a chlorine atom instead of bromine, which can affect the rate and types of reactions.

  • Methyl (2S)-2-bromo-2-cyclopropylacetate: has a methyl ester instead of ethyl, influencing solubility and reactivity.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the bromine atom, which makes it highly reactive in substitution reactions. The compound’s structure allows it to serve as a key intermediate in various chemical syntheses, making it valuable for researchers in different scientific fields.

That sums up our dive into this compound. Hopefully, that was as intriguing as a scientific thriller!

Properties

IUPAC Name

ethyl (2S)-2-bromo-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAPHOMYBWYDEU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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